

Structural and Functional Analysis of Taselisib Binding: A Technical Guide

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Compound of Interest

Compound Name: *Taselisib*

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Introduction

Taselisib (GDC-0032) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110 α , p110 δ , and p110 γ isoforms, while sparing the p110 β isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit.[3][4][5] This makes PI3K α a compelling therapeutic target. **Taselisib** exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of PI3K but also promoting the degradation of mutant p110 α protein.[3][6][7] This guide provides an in-depth technical overview of the structural and functional aspects of **Taselisib** binding, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Taselisib

PI3K Isoform	Ki (nM)	Selectivity vs. PI3K β
PI3K α	0.29[1][8]	>30-fold[1]
PI3K β	9.1[8]	-
PI3K γ	0.97[1][8]	>10-fold[1]
PI3K δ	0.12[1][8]	>10-fold[1]

Table 2: Cellular Activity of Taselisib in Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)	Reference
MCF7-neo/HER2	Breast Cancer	HER2-amplified	2.5	[1]
HNSCC cell lines	Head and Neck Squamous Cell Carcinoma	PIK3CA mutant or amplified	Nanomolar range	[9]
USPC-ARK-1	Uterine Serous Carcinoma	PIK3CA mutated/HER2+	14 \pm 2	[10]
USPC-ARK-4	Uterine Serous Carcinoma	PIK3CA wild type/HER2-	660 \pm 100	[10]

Structural Analysis of Taselisib Binding

The structural basis of **Taselisib**'s potent and selective inhibition of PI3K α has been elucidated through X-ray crystallography. The crystal structure of **Taselisib** in complex with the p110 α subunit of PI3K (PDB ID: 8EXL) reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain.[11] This interaction is critical for blocking the catalytic activity of the enzyme. The selectivity of **Taselisib** for the α , δ , and γ isoforms over the β isoform is attributed to specific amino acid differences within the ATP-binding site.[12]

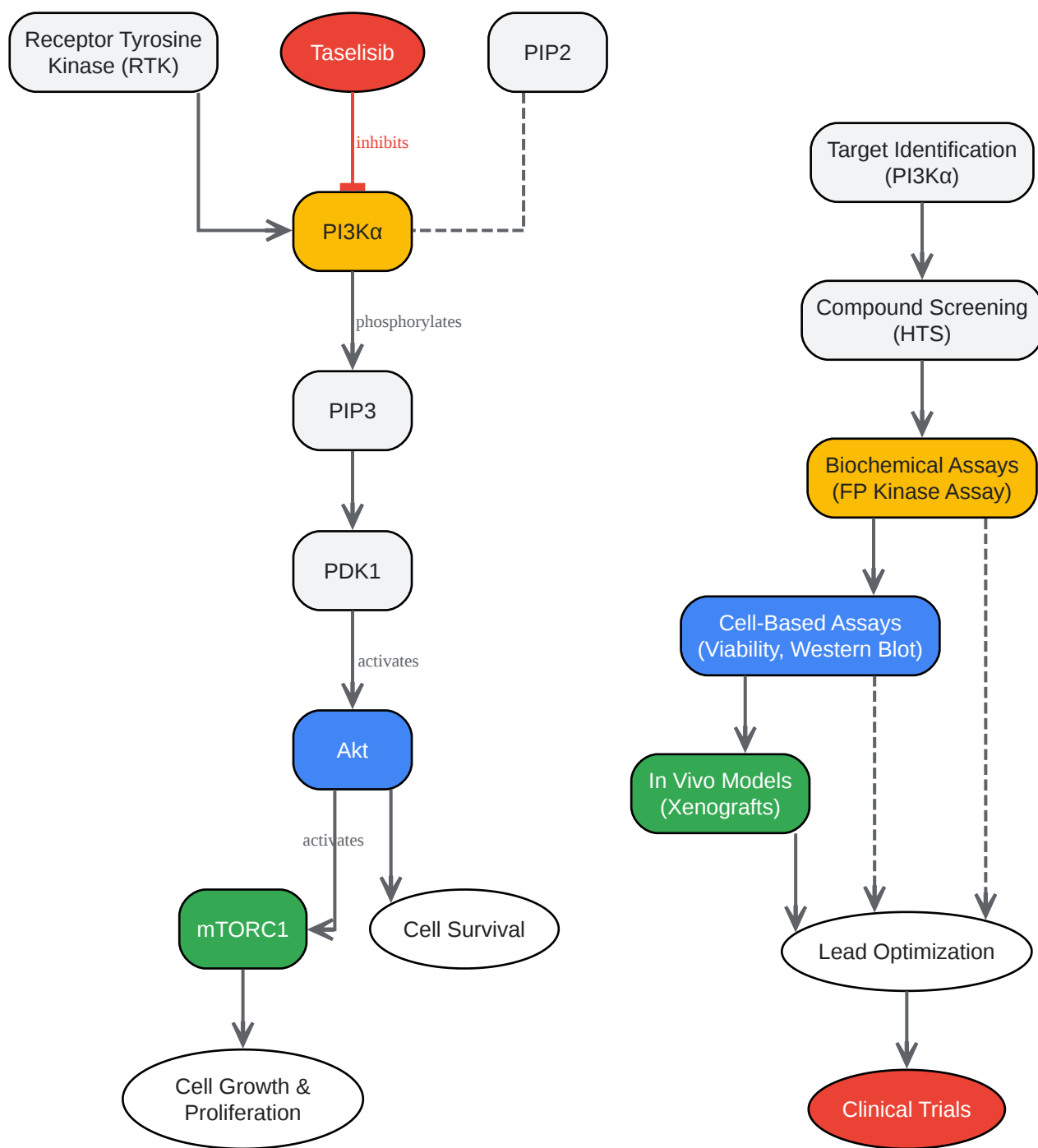
Functional Analysis of Taselisib

Functionally, **Taselisib** exhibits a dual mechanism of action that is particularly effective in cancers harboring PIK3CA mutations.[3][6]

- Kinase Inhibition: By binding to the ATP pocket, **Taselisib** directly blocks the kinase activity of p110 α , thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13][14] This leads to the downstream inhibition of the Akt/mTOR signaling cascade, resulting in reduced cell proliferation and survival.[15][16][17]
- Degradation of Mutant p110 α : Uniquely, **Taselisib** induces the ubiquitin-mediated, proteasome-dependent degradation of mutant p110 α protein.[3][6][7] This effect is specific to the mutant form of the protein and is not observed with wild-type p110 α or with other PI3K inhibitors.[3][6] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5][15] The following diagram illustrates the central role of PI3K α in this pathway and the inhibitory effect of **Taselisib**.



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